1-benzoyl-3-(2-phénoxyphényl)thiourée

Vue d'ensemble

Description

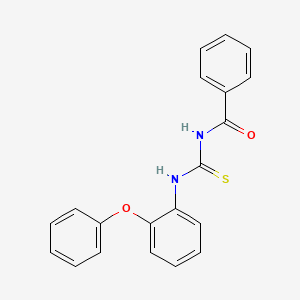

N-benzoyl-N’-(2-phenoxyphenyl)thiourea is an organic compound with the molecular formula C20H16N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a phenoxyphenyl group attached to the thiourea moiety

Applications De Recherche Scientifique

N-benzoyl-N’-(2-phenoxyphenyl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2-phenoxyphenyl)thiourea typically involves the reaction of benzoyl chloride with 2-phenoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzoyl-N’-(2-phenoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzoyl-N’-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol or amine derivatives.

Substitution Products: Halogenated phenoxy derivatives.

Mécanisme D'action

The mechanism of action of N-benzoyl-N’-(2-phenoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzoyl-N’-(2-methoxyphenyl)thiourea

- N-benzoyl-N’-(2-chlorophenyl)thiourea

- N-benzoyl-N’-(2-nitrophenyl)thiourea

Uniqueness

N-benzoyl-N’-(2-phenoxyphenyl)thiourea is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Activité Biologique

N-benzoyl-N'-(2-phenoxyphenyl)thiourea is a member of the thiourea class of compounds, which have garnered attention for their diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

N-benzoyl-N'-(2-phenoxyphenyl)thiourea is synthesized through a reaction involving benzoyl chloride and 2-phenoxyphenylthiourea. The molecular structure includes a benzoyl group attached to a thiourea moiety, which is known to influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. For instance, N-benzoyl-N'-(2-phenoxyphenyl)thiourea has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and T47D. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Cytotoxicity Data of N-benzoyl-N'-(2-phenoxyphenyl)thiourea

The compound exhibits an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapy agents like hydroxyurea, which has an IC50 value around 30 µM in similar assays .

Research indicates that thiourea derivatives may exert their anticancer effects through multiple mechanisms:

- Inhibition of Tyrosine Kinases : Compounds like N-benzoyl-N'-(2-phenoxyphenyl)thiourea have shown inhibitory effects on receptor tyrosine kinases such as EGFR and HER-2, critical in cancer cell signaling pathways .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Antioxidant Activity : Some thioureas possess antioxidant properties that may contribute to their cytotoxic effects by reducing oxidative stress within cancer cells .

Study 1: In Vitro Evaluation

A study conducted by Kesuma et al. evaluated the cytotoxicity of various benzoylthiourea derivatives, including N-benzoyl-N'-(2-phenoxyphenyl)thiourea, against multiple cancer cell lines. The results demonstrated that this compound exhibited superior activity compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer activity of thioureas. The study found that N-benzoyl-N'-(2-phenoxyphenyl)thiourea significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through the activation of p53 pathways .

Propriétés

IUPAC Name |

N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAQUPFRMCHOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.